
2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and chloro groups could lead to a variety of possible isomers, each with different properties. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis and condensation reactions. The chloro group might make the molecule susceptible to nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study described the synthesis of various nitrothiophenecarboxamides, including 5-nitrothiophene-3-carboxamide, through reactions involving potassium nitrate and concentrated sulfuric acid. These compounds are of interest due to their potential as labeled compounds in antitumor agents (Shinkwin & Threadgill, 1996).
Potential in Cancer Research
- Another study synthesized a series of 2- and 3-nitrothiophene-5-carboxamides, evaluating their potential as radiosensitizers and bioreductively activated cytotoxins in cancer therapy. The research indicated that compounds with strong tertiary amine bases or oxiranes showed the most potent radiosensitization effects (Threadgill et al., 1991).
- A study focusing on poly(ADP-ribose)polymerase (PARP) inhibitors, an essential target in cancer treatment, reported the synthesis of various thiophenecarboxamides. These compounds showed promise as analogues of known PARP inhibitors, suggesting their potential use in enhancing radiotherapy and chemotherapy for cancer (Shinkwin et al., 1999).
Additional Applications
- Research on the modification of the anticestodal drug Niclosamide, which includes a similar chemical structure, aimed to improve its biological effect. This study reflects the broader interest in modifying compounds like 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide for enhanced pharmacological applications (Galkina et al., 2014).
Propriétés
IUPAC Name |
2-[(5-chloro-2-nitrobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-7-8(2)24-15(12(7)14(21)17-3)18-13(20)10-6-9(16)4-5-11(10)19(22)23/h4-6H,1-3H3,(H,17,21)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRDKSRCPKNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)
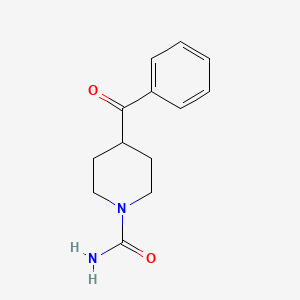
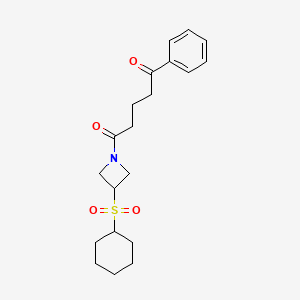
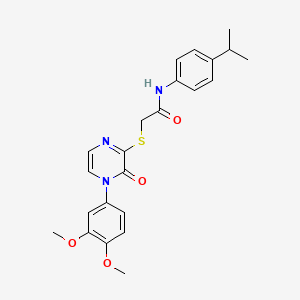
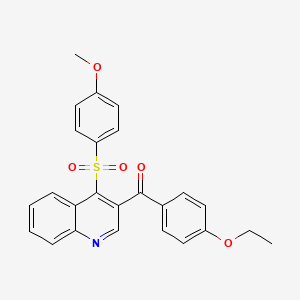
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2366396.png)
![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone](/img/structure/B2366399.png)
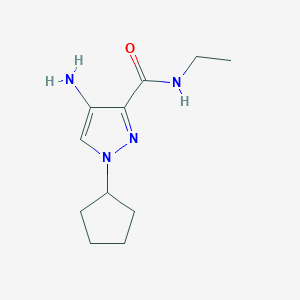
![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)
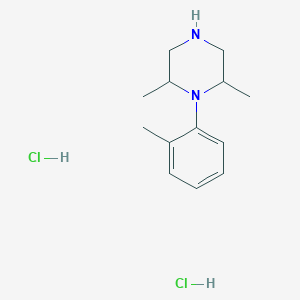
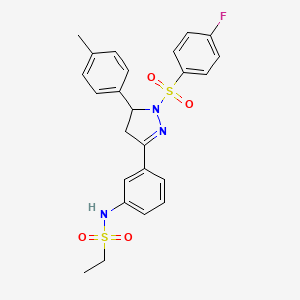
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)
